![molecular formula C12H12N2OS B2711702 2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 478047-51-7](/img/structure/B2711702.png)
2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound “2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions that “this compound” can undergo would depend on its molecular structure and the conditions under which it is reacted. Based on its functional groups, it could potentially participate in a variety of organic reactions .Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has highlighted the potential of 1,3,4-oxadiazole derivatives as effective antibacterial agents. For example, compounds containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, with certain derivatives demonstrating better efficacy than commercial agents (Li Shi et al., 2015). Similarly, Schiff base compounds derived from 1,3,4-oxadiazoles have displayed potent antibacterial activity against Staphylococcus aureus and Bacillus cereus, highlighting their potential as antimicrobial agents (A. Kakanejadifard et al., 2013).
Anticorrosion Properties
The corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid have been assessed, revealing that these compounds form protective layers on the steel surface, thereby preventing corrosion. Their effectiveness is attributed to both physical and chemical adsorption mechanisms (P. Ammal et al., 2018).
Antifungal and Plant Protection Applications
1,3,4-Oxadiazole derivatives have demonstrated efficacy in protecting plants against diseases. Notably, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against plant pathogens, such as rice bacterial leaf blight, and have enhanced plant resistance through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities (Li Shi et al., 2015).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of novel 1,3,4-oxadiazole derivatives. These studies have found that certain derivatives exhibit significant antimicrobial activity, offering potential for the development of new antimicrobial agents. For instance, a study on the synthesis and antimicrobial activity of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives demonstrated that some compounds showed promising activity against various bacterial and fungal strains (B. Kilarimath et al., 2011).
Direcciones Futuras
The future directions for research on “2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and exploration of its potential uses in various fields .
Propiedades
IUPAC Name |
2-ethylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-16-12-14-13-11(15-12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBSIIXPYBDSAW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NN=C(O1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

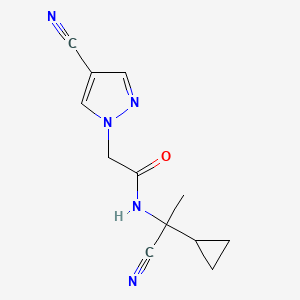
![6-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2711620.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2711621.png)
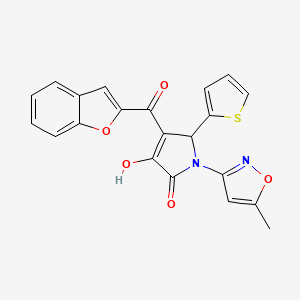
![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)
![4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2711625.png)

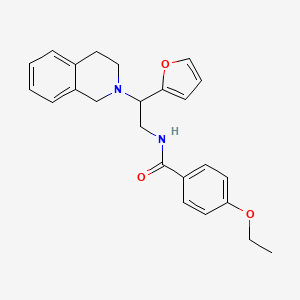
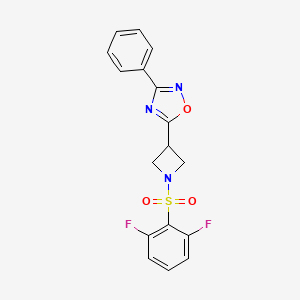
![2,5,6,7,8,9,10,11-octahydro-3H-5,9:7,11-dimethano[1,2,4]triazolo[4,3-a]azonin-3-one](/img/structure/B2711634.png)
![4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2711635.png)
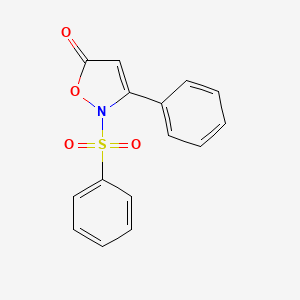
![3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B2711638.png)
